molecular formula C17H26N2O3 B8188856 tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate

tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate

Cat. No.: B8188856
M. Wt: 306.4 g/mol
InChI Key: BZTXNBTZLOOGHU-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group, a benzyl substituent at the N1 position, and a hydroxyl group at the C3 position with (3R,4S) stereochemistry. Such carbamates are critical intermediates in pharmaceutical synthesis, particularly for protease inhibitors and central nervous system (CNS) therapeutics, where stereochemistry and substituent effects dictate biological activity .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-10-19(12-15(14)20)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTXNBTZLOOGHU-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C[C@H]1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl group is added through an oxidation reaction.

    Carbamate Formation: The final step involves the formation of the carbamate ester using tert-butyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert the carbamate ester to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants

The stereochemistry of the hydroxyl and substituent positions significantly impacts physicochemical and pharmacological properties:

Compound Name CAS No. Substituents Stereochemistry Molecular Weight Key Properties
tert-Butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate Not provided 1-Benzyl, 3-OH (3R,4S) ~260.3* Enhanced H-bonding due to hydroxyl; benzyl increases lipophilicity
tert-Butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate 724788-29-8 3-OH (3R,4R) 216.3 Altered receptor binding due to cis-diol configuration
tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate 724788-22-1 3-OH (3S,4S) 216.3 Mirror isomer of (3R,4S); potential differences in metabolic stability

*Calculated based on molecular formula.

Key Findings :

  • The (3R,4S) configuration in the target compound may optimize interactions with chiral binding pockets in enzymes, as seen in protease inhibitors .
  • Cis vs. trans stereochemistry (e.g., (3R,4S) vs. (3R,4R)) alters solubility: trans-diols often exhibit lower logP values .

Substituent Modifications

Fluorinated Analogs
Compound Name CAS No. Substituents Molecular Weight Key Differences
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate 1052713-47-9 4-F 217.2 Fluorine’s electronegativity enhances metabolic stability but reduces H-bonding capacity vs. hydroxyl
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 1268520-95-1 3-F 217.2 Fluorine at C3 disrupts H-bonding networks, potentially reducing target affinity

Key Findings :

  • Fluorine substitution at C4 (vs. C3) minimizes steric hindrance, improving membrane permeability .
  • Hydroxyl-containing analogs (e.g., target compound) are more polar, favoring aqueous solubility but shorter half-life due to phase II metabolism .
Aromatic and Heterocyclic Modifications
Compound Name CAS No. Substituents Key Structural Features
tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate 1260601-96-4 4-(3-Cl-phenyl) Pyrrolidine ring (5-membered) vs. piperidine; chlorophenyl enhances π-π stacking
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate 1523530-57-5 5-CF₃ Trifluoromethyl group introduces strong electron-withdrawing effects

Key Findings :

  • Pyrrolidine analogs (5-membered ring) exhibit distinct conformational flexibility vs. piperidine derivatives, affecting target selectivity .
  • The benzyl group in the target compound provides a lipophilic handle for further functionalization, unlike CF₃ or Cl substituents .

Biological Activity

Tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate is a complex organic compound notable for its structural features, which include a piperidine ring, a benzyl group, and a tert-butyl carbamate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in neurological research and enzyme studies.

Chemical Structure and Properties

The compound's IUPAC name is This compound . Its molecular formula is C13H20N2O3C_{13}H_{20}N_{2}O_{3} with a molecular weight of 252.31 g/mol.

PropertyValue
Molecular FormulaC₁₃H₂₀N₂O₃
Molecular Weight252.31 g/mol
IUPAC NameThis compound
CAS Number1932455-20-3

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in the nervous system. The presence of the hydroxypiperidine structure allows it to modulate the activity of neurotransmitter receptors and enzymes involved in neurodegenerative processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. It has been studied for its protective effects against amyloid-beta (Aβ) toxicity in astrocytes, which are critical for neuronal health.

Research Findings

Recent studies have highlighted the biological significance of this compound:

Case Study: Neuroprotective Effects

In vitro studies demonstrated that the compound significantly reduced cell death induced by Aβ 1-42 in astrocytes by decreasing levels of TNF-alpha and reactive oxygen species (ROS). This suggests a potential therapeutic role in managing neurodegenerative diseases.

Table: Summary of Biological Activities

Activity TypeObservations
AChE InhibitionModerate inhibition (IC50 = 0.17 μM)
NeuroprotectionReduced Aβ-induced astrocyte death
Antioxidant ActivityLimited antioxidant capacity (IC50 > 400 μM)

Synthesis and Applications

The synthesis of this compound typically involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to ensure high yield and purity.

Synthetic Route Overview:

  • Starting Material : (3R,4S)-1-benzyl-3-hydroxypiperidine.
  • Reagents : Tert-butyl chloroformate, triethylamine.
  • Solvent : Dichloromethane.
  • Conditions : Low temperature to maximize yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.